molecular formula C20H24N4O2 B2609004 1-(4-(dimethylamino)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 922896-82-0

1-(4-(dimethylamino)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2609004
CAS No.: 922896-82-0
M. Wt: 352.438
InChI Key: OIKBXTDRIJYXCX-UHFFFAOYSA-N
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Description

1-(4-(dimethylamino)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a dimethylamino group, a phenyl ring, an indole moiety, and a urea linkage, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(dimethylamino)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves multiple steps, starting with the preparation of the indole derivative and the dimethylaminophenyl isocyanate. The key steps include:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Preparation of Dimethylaminophenyl Isocyanate: This intermediate can be synthesized by reacting dimethylaminophenylamine with phosgene or a phosgene substitute.

    Coupling Reaction: The final step involves the reaction of the indole derivative with dimethylaminophenyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(dimethylamino)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the methoxyethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-(dimethylamino)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(dimethylamino)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(dimethylamino)phenyl)-3-(1H-indol-3-yl)urea: Lacks the methoxyethyl group, which may affect its chemical and biological properties.

    1-(4-(dimethylamino)phenyl)-3-(1-(2-hydroxyethyl)-1H-indol-3-yl)urea: Contains a hydroxyethyl group instead of a methoxyethyl group, potentially altering its reactivity and interactions.

    1-(4-(dimethylamino)phenyl)-3-(1-(2-ethoxyethyl)-1H-indol-3-yl)urea: Features an ethoxyethyl group, which may influence its solubility and stability.

Uniqueness

1-(4-(dimethylamino)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group, in particular, may enhance its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-23(2)16-10-8-15(9-11-16)21-20(25)22-18-14-24(12-13-26-3)19-7-5-4-6-17(18)19/h4-11,14H,12-13H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKBXTDRIJYXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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